[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone
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Overview
Description
The compound contains an aziridine group, which is a three-membered heterocycle consisting of two carbon atoms and one nitrogen atom . Aziridines are of significant practical interest and are used in the synthesis of various biologically active molecules . The compound also contains a phenyl group and a pyrrolidin-1-ylmethanone group, which are common structures in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The aziridine group, being a three-membered ring, would introduce some strain into the molecule . The exact structure would depend on the specific arrangement of the other groups in the molecule.Chemical Reactions Analysis
Aziridines are known to undergo ring-opening reactions, which are useful in the synthesis of polyamines . They can react with various nucleophiles, leading to the formation of a variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Aziridines are generally colorless, toxic, volatile liquids .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18(19-9-1-2-10-19)15-5-7-17(8-6-15)22-13-16-12-20(16)11-14-3-4-14/h5-8,14,16H,1-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVKFIGZKHHXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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